molecular formula C22H12N4NaO14S4-3 B13144993 Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B13144993
M. Wt: 707.6 g/mol
InChI Key: WRAFPUJUYUPQBF-UHFFFAOYSA-J
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Description

Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate: is a complex organic compound known for its vibrant color and extensive use in various scientific fields. It is a trisodium salt with the molecular formula C16H9N2Na3O11S3 and a molecular weight of 570.39 g/mol . This compound is often utilized in analytical chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps, starting with the diazotization of sulfanilic acid followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization and filtration to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Nucleophiles: Hydroxide ions, amines.

Major Products

Scientific Research Applications

Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is widely used in:

    Analytical Chemistry: As a reagent for the detection and quantification of metal ions.

    Biology: In staining techniques for microscopy.

    Medicine: As a diagnostic tool in various assays.

    Industry: In the production of dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyl and sulfonate groups provide multiple binding sites, allowing for strong interactions with metal ions. This property is utilized in various analytical techniques to detect and measure metal ion concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate offers superior stability and solubility in water, making it more effective in aqueous environments. Its unique structure also allows for more versatile applications in various scientific fields .

Properties

Molecular Formula

C22H12N4NaO14S4-3

Molecular Weight

707.6 g/mol

IUPAC Name

sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-4

InChI Key

WRAFPUJUYUPQBF-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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